2-(Acetylthio)acetamide

Descripción

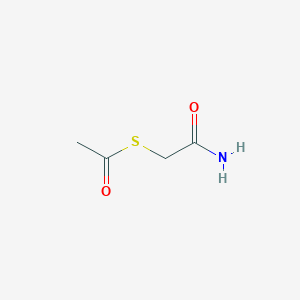

2-(Acetylthio)acetamide is a sulfur-containing acetamide derivative characterized by an acetylated thiol group (-SCOCH₃) attached to the acetamide backbone. This compound is commercially available and serves as a versatile intermediate in organic synthesis. Its utility is highlighted in one-pot reactions, where it undergoes smooth deacetylation to yield thioacetamide, a precursor for heterocyclic compounds like thieno[2,3-b]pyridines . Unlike thioglycolamide, which is only available in alcoholic ammonia solutions, this compound’s commercial accessibility enhances its practicality in synthetic workflows .

Propiedades

Número CAS |

72370-26-4 |

|---|---|

Fórmula molecular |

C4H7NO2S |

Peso molecular |

133.17 g/mol |

Nombre IUPAC |

S-(2-amino-2-oxoethyl) ethanethioate |

InChI |

InChI=1S/C4H7NO2S/c1-3(6)8-2-4(5)7/h2H2,1H3,(H2,5,7) |

Clave InChI |

KQJWTIOZZLQART-UHFFFAOYSA-N |

SMILES |

CC(=O)SCC(=O)N |

SMILES canónico |

CC(=O)SCC(=O)N |

Pictogramas |

Irritant |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Thio-Substituted Acetamides

2-(Methylthio)acetamide

- Structure : Contains a methylthio (-SCH₃) group instead of acetylthio.

- Properties : Melting point (99–102°C), boiling point (259°C), and density (1.132 g/cm³) .

- Applications : Primarily used as a research chemical. Its stability and moderate reactivity contrast with 2-(acetylthio)acetamide’s role in deacetylation-driven synthesis.

N-(Thiophen-2-ylmethyl)acetamide

- Structure : Features a thiophene ring linked via a methylene group to the acetamide nitrogen.

- While this compound is used in synthesis, this analog is explored for bioactive applications (e.g., anti-inflammatory or antimicrobial roles) .

2-[(2-Hydroxyethyl)thio]acetamide

Phenoxy and Aryl-Substituted Acetamides

Phenoxyacetamide Derivatives

- Structure: Phenoxy groups (-OPh) attached to the acetamide core.

- Properties: Electron-donating or withdrawing substituents (e.g., -OMe, -Cl) modulate reactivity. For example, 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) exhibits synthetic auxin-like activity in plants .

- Applications : Demonstrated antimicrobial and antifungal activities, particularly against gram-positive bacteria and fungi . In contrast, this compound is more commonly employed in heterocyclic synthesis than bioactive applications.

2-(2-Hydroxyphenyl)acetamide

Nitro- and Halogen-Substituted Acetamides

Nitrofuryl Acetamides

- Structure : Nitrofuran moieties linked to the acetamide nitrogen (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide).

- Properties: High carcinogenicity in murine models, inducing lymphocytic leukemia and forestomach tumors . These compounds contrast sharply with this compound, which lacks nitro groups and associated carcinogenic risks.

Halogenated Derivatives (e.g., 2-Chloro-N-[2-(4-fluorophenyl)ethyl]acetamide)

- Structure : Chlorine and fluorine substituents enhance electrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.